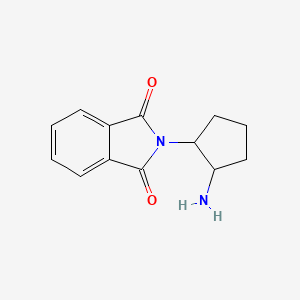

2-(2-Aminocyclopentyl)isoindoline-1,3-dione

Vue d'ensemble

Description

“2-(2-Aminocyclopentyl)isoindoline-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is a type of N-substituted imide . These derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . They can be synthesized using simple heating and relatively quick solventless reactions . For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was synthesized and showed the most inhibitory effect on the viability of cancer cells .Molecular Structure Analysis

Isoindoline-1,3-dione derivatives have a common structure of –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo . The structure of these compounds was established based on their elemental analyses and spectral data .Chemical Reactions Analysis

The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Synthèse pharmaceutique

2-(2-Aminocyclopentyl)isoindoline-1,3-dione: les dérivés ont été largement étudiés pour leur utilisation potentielle en synthèse pharmaceutique. Le noyau isoindoline, combiné au groupe aminocyclopentyle, fournit un échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques . Les chercheurs explorent les relations structure-activité de ces composés pour débloquer leur potentiel en tant que médicaments pour diverses maladies.

Herbicides

La structure chimique de This compound en fait un candidat pour le développement d'agents herbicides. Sa réactivité permet la synthèse de dérivés qui peuvent agir comme inhibiteurs de croissance pour les plantes indésirables et les mauvaises herbes, ouvrant ainsi une nouvelle voie pour les produits chimiques agricoles .

Colorants et teintures

Les dérivés de l'isoindoline sont connus pour leur application dans la production de colorants et de teintures. Les propriétés uniques de This compound peuvent conduire au développement de nouvelles teintures avec des propriétés d'absorption spécifiques, utiles dans les industries textile et de la peinture .

Additifs polymères

L'incorporation de This compound dans les polymères peut améliorer leurs propriétés. En tant qu'additif, il peut améliorer la stabilité thermique, la résistance aux UV et la résistance mécanique de divers matériaux à base de polymère .

Synthèse organique

Ce composé sert de bloc de construction en synthèse organique. Sa réactivité permet la construction d'architectures moléculaires complexes, qui sont cruciales dans la synthèse de produits naturels et d'autres molécules bioactives .

Matériaux photochromes

This compound: a des applications potentielles dans le développement de matériaux photochromes. Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière et peuvent être utilisés dans les fenêtres intelligentes, les lunettes de soleil et les dispositifs de stockage de données optiques .

Modulation du récepteur de la dopamine

Des recherches ont montré que certains dérivés de l'isoindoline-1,3-dione peuvent moduler les récepteurs de la dopamine, suggérant des applications potentielles en tant qu'agents antipsychotiques. Cela pourrait conduire à de nouveaux traitements pour des troubles tels que la maladie de Parkinson et la schizophrénie .

Traitement de la maladie d'Alzheimer

L'inhibition de l'agrégation de la protéine β-amyloïde par les dérivés de l'isoindoline-1,3-dione indique une capacité potentielle dans le traitement de la maladie d'Alzheimer. Cette application est particulièrement prometteuse compte tenu du besoin urgent de thérapies efficaces contre la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

The primary target of 2-(2-Aminocyclopentyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the human dopamine receptor D2 at its allosteric binding site . The interaction involves several important amino acid residues . .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 The compound may influence the signaling pathways downstream of this receptor, potentially affecting processes such as motor control and reward mechanisms

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable properties as ligands of the dopamine receptor d2 . This suggests that they may have suitable bioavailability for therapeutic use.

Result of Action

One study found that a compound from the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have potential therapeutic effects in conditions related to the dopaminergic system.

Action Environment

It’s worth noting that the synthesis of isoindoline derivatives has been achieved under solventless conditions , suggesting that the compound may be relatively stable under a variety of conditions

Analyse Biochimique

Biochemical Properties

2-(2-Aminocyclopentyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with the dopamine receptor D2, where this compound acts as a ligand, binding to the receptor and modulating its activity Additionally, this compound has been shown to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving dopamine receptors. By modulating these pathways, this compound can alter gene expression and cellular metabolism . In studies involving cancer cell lines, this compound exhibited cytotoxic effects, reducing cell viability and inducing apoptosis . These findings highlight its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, its interaction with the dopamine receptor D2 involves binding to the allosteric site, leading to changes in receptor conformation and activity . This binding can result in either inhibition or activation of the receptor, depending on the context. Additionally, this compound can inhibit enzyme activity, such as β-amyloid protein aggregation, by binding to specific sites on the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, including prolonged modulation of dopamine receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its delivery to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

2-(2-aminocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVQOEHGGLXDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

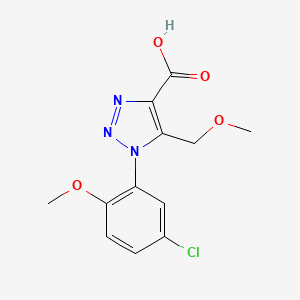

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)

![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)

![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)

![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)